molecular formula C10H10N2 B8337954 5-isopropenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 918523-64-5

5-isopropenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8337954
M. Wt: 158.20 g/mol
InChI Key: KELCKSADPTZELD-UHFFFAOYSA-N
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Patent
US07863288B2

Procedure details

To 5-isopropenyl-1H-pyrrolo[2,3-b]pyridine (98, 0.080 g, 0.501 mmol) in tetrahydrofuran (5.0 mL) was added 20% palladium hydroxide on carbon (5.0 mg). The reaction was stirred under hydrogen at 40 psi for 30 minutes. The reaction mixture was filtered and concentrated to give the compound (99, 0.078 g, 96%). MS (ESI) [M+H+]+=161.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][NH:10][C:7]2=[N:8][CH:9]=1)([CH3:3])=[CH2:2]>O1CCCC1.[OH-].[OH-].[Pd+2]>[CH:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[CH:11][NH:10][C:7]2=[N:8][CH:9]=1)([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
C(=C)(C)C=1C=C2C(=NC1)NC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under hydrogen at 40 psi for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the compound (99, 0.078 g, 96%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)C=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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